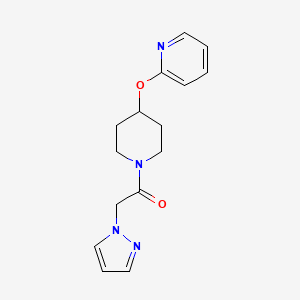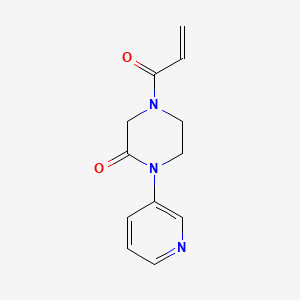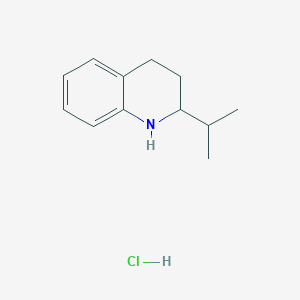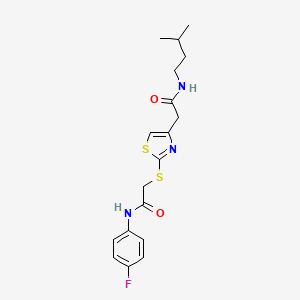amine CAS No. 1469061-64-0](/img/structure/B2926263.png)
[1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound features an imidazole ring substituted with an ethyl group at the 1-position and a phenylethyl group at the 2-position, with a methylamine group attached to the phenylethyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethyl-1H-imidazole with 2-bromo-1-phenylethane, followed by the introduction of the methylamine group. The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the imidazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the imidazole ring or the phenylethyl moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the synthesis of specialty chemicals and advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in receptor proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
- (1-Ethyl-1H-imidazol-2-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- (1-Ethyl-1H-imidazol-2-yl)methanethiol
Comparison:
- (1-Ethyl-1H-imidazol-2-yl)methanol: This compound lacks the phenylethyl group, making it less hydrophobic and potentially less effective in receptor binding assays.
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol: The presence of a methyl group instead of an ethyl group can alter the compound’s reactivity and binding affinity.
- (1-Ethyl-1H-imidazol-2-yl)methanethiol: The thiol group introduces different chemical reactivity, particularly in redox reactions, compared to the methylamine group.
Eigenschaften
IUPAC Name |
1-(1-ethylimidazol-2-yl)-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-17-10-9-16-14(17)13(15-2)11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYPDAQLVVKQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(CC2=CC=CC=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
![2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2926190.png)




![1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea](/img/structure/B2926199.png)

![3-(trifluoromethyl)-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2926202.png)
